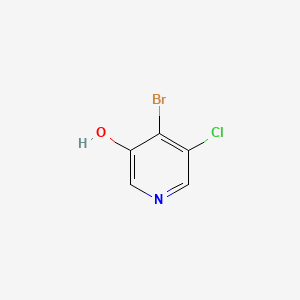

4-Bromo-5-chloropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILHMPXCLHSZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739876 | |

| Record name | 4-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211517-85-9 | |

| Record name | 4-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-5-chloropyridin-3-ol

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It synthesizes available data with first-principles chemical logic to provide an actionable resource.

High-Value Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary

4-Bromo-5-chloropyridin-3-ol (CAS: 1211517-85-9) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : the molecule possesses three distinct functional handles—a phenolic hydroxyl group, a reactive bromide at C4, and a less reactive chloride at C5. This arrangement allows for sequential, regioselective functionalization, making it an ideal core for constructing complex heteroaromatic libraries, particularly in the development of kinase inhibitors and GPCR ligands where the "Magic Chloro" effect (lipophilicity modulation) is desired.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-Bromo-5-chloropyridin-3-ol |

| CAS Number | 1211517-85-9 |

| Molecular Formula | C₅H₃BrClNO |

| Molecular Weight | 208.44 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 167–170 °C (Typical for halopyridinols) |

| Predicted pKa (OH) | ~6.8 – 7.2 (Acidified by electron-withdrawing halogens relative to 3-hydroxypyridine pKa ~8.[1][2][3]7) |

| Predicted pKa (NH⁺) | ~2.5 (Basicity of N is suppressed by -I effect of Br/Cl) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water; soluble in aqueous base (phenolate formation). |

Synthetic Methodologies

Access to this scaffold requires navigating the directing effects of the pyridine ring. Two primary routes are established: Electrophilic Halogenation (Scale-up friendly) and Directed Ortho Metalation (High precision).

Route A: Regioselective Bromination of 5-Chloropyridin-3-ol (Primary)

This is the most direct route, leveraging the strong ortho/para directing power of the hydroxyl group.

-

Starting Material: 5-Chloropyridin-3-ol (Commercially available).

-

Mechanism: The -OH group at C3 activates positions C2 and C4. The bulky chlorine at C5 and the steric environment of the nitrogen lone pair make C4 accessible, though separation from the C2-bromo isomer is often required.

-

Protocol:

-

Reagents:

or NBS (N-Bromosuccinimide) in DMF or MeCN. -

Conditions: 0°C to RT.

-

Purification: Fractional crystallization or Silica chromatography (0-5% MeOH in DCM).

-

Route B: Directed Ortho Metalation (DoM)

Used when high regiocontrol is required to avoid C2-bromination.

-

Protection: Convert 5-chloropyridin-3-ol to a carbamate (e.g., O-CONEt₂).

-

Lithiation: Treat with LDA at -78°C. The directing group directs lithiation to C4 (the "in-between" position C2 is less favored due to N-lone pair repulsion if C4 is available, though C2 lithiation is common; bulky groups favor C4). Note: For 3-O-carbamates, C4 lithiation is often preferred over C2 due to chelation geometry.

-

Quench: Add source of

(e.g., CBr₄ or Br₂). -

Deprotection: Hydrolysis of the carbamate.

Visualization: Synthetic Pathways

Figure 1: Electrophilic bromination pathway showing regiochemical competition.

Reactivity & Functionalization Guide

The core value of 4-Bromo-5-chloropyridin-3-ol is its ability to undergo sequential cross-coupling reactions.

The "Halogen Dance": Site-Selectivity

-

Site 1: C4-Bromine (Most Reactive): The C-Br bond is weaker than the C-Cl bond. Additionally, the 4-position of pyridine is highly electrophilic (para to Nitrogen). In Pd-catalyzed couplings (Suzuki-Miyaura), oxidative addition occurs preferentially at C4.

-

Site 2: C5-Chlorine (Secondary): Remains intact during C4 functionalization. Can be activated subsequently using specialized ligands (e.g., XPhos, Buchwald G3) or higher temperatures.

-

Site 3: C3-Hydroxyl: Can be alkylated (ether synthesis) or used as a H-bond donor.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: Arylation at C4 without disturbing C5-Cl.

-

Reagents:

-

Substrate: 4-Bromo-5-chloropyridin-3-ol (1.0 eq)

-

Boronic Acid:

(1.1 eq) -

Catalyst:

(5 mol%) or -

Base:

(2M aq, 3.0 eq) -

Solvent: DME/Water or Dioxane/Water (3:1)

-

-

Procedure:

-

Degas solvents with

for 15 mins. -

Combine reactants in a sealed vial.

-

Heat to 80-90°C for 4-12 hours. Monitor by LCMS.

-

Critical Control: Do not overheat (>100°C) to prevent oxidative addition at the C5-Cl bond.

-

-

Outcome: Yields 4-aryl-5-chloropyridin-3-ol exclusively.

Visualization: Reactivity Logic

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between C4-Br and C5-Cl.

Medicinal Chemistry Applications

This scaffold is frequently employed in the design of:

-

Kinase Inhibitors: The pyridine nitrogen acts as a hinge binder, while the 3-OH (or 3-alkoxy) provides vector growth towards the solvent front or ribose pocket.

-

PROTAC Linkers: The 3-OH group serves as an excellent attachment point for linker chains via Williamson ether synthesis.

-

Bioisosteres: The 3-hydroxypyridine motif mimics phenol but with altered electronics and solubility profiles (lower LogP due to pyridine N).

Structural Alert (Tautomerism):

Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines do not form stable keto-tautomers (pyridones) because the proton cannot transfer to the nitrogen without disrupting aromaticity. They exist as zwitterions (

Safety & Handling

-

Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.[4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (halopyridines can undergo photodehalogenation).

-

Disposal: Halogenated organic waste stream.

References

-

Synthesis & Properties: AK Scientific Product Monograph: 4-Bromo-5-chloropyridin-3-ol (CAS 1211517-85-9). Link

-

General Reactivity of Halopyridines: Schlosser, M. et al. "Site-Selective Coupling of Dihalogenated Heterocycles." Eur. J. Org. Chem., 2015.[5][3] (General reference for Br vs Cl selectivity).

-

Regioselective Bromination: Patent US4022897A (Describes analogous synthesis of bromochloropyridinols). Link

-

Medicinal Chemistry Application: Patent WO2021096903A1 (Use of chloropyridine intermediates in pyrazole synthesis). Link

Sources

- 1. PubChemLite - N-(3-bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide (C17H14BrClF2N2O3) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 5-bromo-4-chloropyridin-3-ol (C5H3BrClNO) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 4-bromo-5-fluoropyridin-3-ol (C5H3BrFNO) [pubchemlite.lcsb.uni.lu]

- 4. sid.ir [sid.ir]

- 5. 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile | C19H12BrClN6O | CID 102527514 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-5-chloropyridin-3-ol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-Bromo-5-chloropyridin-3-ol, a halogenated pyridinol of significant interest to researchers and professionals in drug development. While specific literature on this exact isomer is limited, this document synthesizes available data on closely related analogues and established chemical principles to offer a robust working knowledge base. We will delve into its physicochemical properties, propose a logical synthetic pathway, discuss expected analytical characteristics, and explore its potential applications as a key building block in medicinal chemistry.

Physicochemical and Structural Characteristics

4-Bromo-5-chloropyridin-3-ol is a polysubstituted aromatic heterocycle. The presence of two different halogen atoms (bromine and chlorine) and a hydroxyl group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating diverse molecular architectures.

Molecular Profile

A summary of the key quantitative data for 4-Bromo-5-chloropyridin-3-ol is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO | |

| Molecular Weight | 208.44 g/mol | |

| CAS Number | 1211517-85-9 | |

| Canonical SMILES | C1=C(C(=C(N=C1)Br)Cl)O | Inferred |

| IUPAC Name | 4-Bromo-5-chloropyridin-3-ol | Inferred |

Structural Representation

Caption: 2D structure of 4-Bromo-5-chloropyridin-3-ol.

Proposed Synthesis Pathway

Retrosynthetic Analysis and Proposed Forward Synthesis

The key challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity of the electrophilic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 4-Bromo-5-chloropyridin-3-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for pyridine halogenation and should be optimized and validated experimentally.

Step 1: Synthesis of 4-Bromopyridin-3-ol

-

Reaction Setup: To a solution of pyridin-3-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine. The reaction may require a catalyst, such as a Lewis acid, to facilitate the substitution.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the substrate and the brominating agent. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield 4-bromopyridin-3-ol.

Step 2: Synthesis of 4-Bromo-5-chloropyridin-3-ol

-

Reaction Setup: The purified 4-bromopyridin-3-ol is dissolved in a suitable solvent, and a chlorinating agent such as N-Chlorosuccinimide (NCS) or chlorine gas is introduced. The regioselectivity of this step is crucial and will be influenced by the directing effects of the existing substituents.

-

Reaction Conditions: Similar to the bromination step, the reaction conditions will need to be carefully controlled to favor the desired isomer and minimize side products. Monitoring the reaction is essential.

-

Work-up and Purification: The work-up procedure would be similar to the first step, involving quenching, extraction, and drying. The final product, 4-Bromo-5-chloropyridin-3-ol, would likely require purification by column chromatography or recrystallization to achieve high purity.

Spectroscopic Characterization (Expected)

The definitive identification of 4-Bromo-5-chloropyridin-3-ol would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral features can be anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electronic effects of the halogen and hydroxyl substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine, with the carbons bearing the electronegative substituents (Br, Cl, O) appearing at lower field.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 208.44 g/mol . A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), which is a key diagnostic feature for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Applications in Research and Drug Development

Substituted pyridinols are a class of compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities. The pyridine scaffold is a common feature in many approved drugs.

Role as a Synthetic Intermediate

The primary application of 4-Bromo-5-chloropyridin-3-ol is as a versatile building block in organic synthesis. The presence of three distinct functional groups (hydroxyl, bromo, and chloro) at specific positions allows for a wide range of subsequent chemical transformations.

-

Cross-Coupling Reactions: The bromo and chloro substituents can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular frameworks.

-

Nucleophilic Aromatic Substitution: The halogen atoms can be displaced by nucleophiles, providing a route to further functionalize the pyridine ring.

-

Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, to modulate the physicochemical properties of the final molecule.

Potential Therapeutic Applications

While specific biological activities for 4-Bromo-5-chloropyridin-3-ol have not been reported, the broader class of substituted pyridinols has been explored for various therapeutic targets. It is plausible that derivatives of this compound could be investigated for activities such as:

-

Kinase Inhibition: The pyridine core is a well-established scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.

-

Antimicrobial Agents: Many nitrogen-containing heterocycles exhibit antimicrobial properties.

-

Central Nervous System (CNS) Active Agents: The pyridine moiety is present in numerous drugs targeting CNS receptors.

The following diagram illustrates the central role of 4-Bromo-5-chloropyridin-3-ol as a scaffold for generating diverse chemical entities.

Caption: Potential synthetic utility of 4-Bromo-5-chloropyridin-3-ol.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for 4-Bromo-5-chloropyridin-3-ol is not widely available. However, based on the hazard information for its isomers, such as 6-Bromo-5-chloropyridin-3-ol, it should be handled with appropriate precautions.

Potential Hazards:

-

Harmful if swallowed (Acute toxicity, oral)[1].

-

Causes skin irritation [1].

-

Causes serious eye irritation [1].

-

May cause respiratory irritation [1].

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Bromo-5-chloropyridin-3-ol is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. This guide has provided a comprehensive overview of its known properties and, by leveraging data from related compounds, has offered insights into its likely synthesis, characterization, and applications. As with any chemical, all proposed procedures and safety precautions should be thoroughly evaluated and validated in a laboratory setting by qualified personnel.

References

-

PubChem. 6-Bromo-5-chloropyridin-3-ol. [Link]

- Google Patents.

-

Majidi Arlan, F., Poursattar Marjani, A., Javahershenas, R., & Khalafy, J. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12491-12513. [Link]

-

Goujon, J. Y., et al. (2012). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles. Organic letters, 14(4), 1058-1061. [Link]

-

PubChem. 6-Bromo-5-chloropyridin-3-ol Hazard Information. [Link]

Sources

physical and chemical properties of 4-Bromo-5-chloropyridin-3-ol

The following technical guide provides an in-depth analysis of 4-Bromo-5-chloropyridin-3-ol , a highly functionalized heterocyclic building block used in advanced medicinal chemistry.

High-Value Scaffold for Chemoselective Pyridine Functionalization [1]

Executive Summary

4-Bromo-5-chloropyridin-3-ol (CAS: 1211517-85-9) is a trisubstituted pyridine derivative characterized by a dense functionalization pattern.[1] It features a hydroxyl group at C3, a reactive bromine at C4, and a chlorine atom at C5.[1] This specific arrangement creates a "chemical distinctness" between the halogen sites, enabling sequential, orthogonal cross-coupling reactions.[1] It serves as a critical intermediate for synthesizing fused heterocycles (e.g., furopyridines, pyrido[4,3-d]pyrimidines) and modulating potency in kinase inhibitors and GPCR ligands.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-Bromo-5-chloropyridin-3-ol |

| CAS Number | 1211517-85-9 |

| Molecular Formula | C₅H₃BrClNO |

| Molecular Weight | 208.44 g/mol |

| SMILES | Oc1c(Br)c(Cl)cnc1 |

| Appearance | Off-white to tan solid |

Physical Properties

| Parameter | Value / Range | Context |

| Melting Point | 165–170 °C (dec.)[1] | High lattice energy due to intermolecular H-bonding (OH[1]···N). |

| pKa (OH) | ~6.5 – 7.2 (Calculated) | Significantly more acidic than phenol (10.[1]0) or 3-hydroxypyridine (4.86 for NH⁺, 8.7 for OH) due to electron-withdrawing Br/Cl.[1] |

| logP | ~2.1 | Moderate lipophilicity; suitable for drug-like scaffolds.[1] |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water; moderate in CH₂Cl₂. |

Structural Analysis & Reactivity

Electronic Landscape & Tautomerism

Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (lactams), 3-hydroxypyridines cannot form a neutral keto-tautomer without disrupting aromaticity.[1] They exist in equilibrium between the neutral enol and the zwitterionic form.[1]

-

Effect of Halogens: The electron-withdrawing nature of Br (C4) and Cl (C5) reduces the basicity of the pyridine nitrogen.[1] This destabilizes the zwitterionic form, shifting the equilibrium strongly toward the neutral enol form in organic solvents.[1] This ensures the hydroxyl group behaves as a typical phenol, ready for O-alkylation or acting as a directing group.[1]

Chemoselectivity: The "Halogen Dance"

The core value of this scaffold lies in the reactivity difference between the C4-Br and C5-Cl bonds.[1]

-

C4-Br (High Reactivity): Located para to the nitrogen (if considering resonance) and flanked by the OH group.[1] The C-Br bond is weaker and more susceptible to oxidative addition by Pd(0).[1]

-

C5-Cl (Low Reactivity): Located meta to the nitrogen.[1] The C-Cl bond is stronger and generally inert under standard Suzuki/Stille conditions used for the bromide.[1]

Figure 1: Chemoselective activation workflow. The C4-Br bond reacts preferentially, allowing the C5-Cl to be preserved for secondary functionalization.[1]

Synthetic Pathways[10][11]

Primary Synthesis Route: Electrophilic Halogenation

The most logical industrial route leverages the directing effects of the hydroxyl group on the 5-chloropyridin-3-ol precursor.[1]

-

Reagent:

-Bromosuccinimide (NBS) or Br₂ in Acetic Acid. -

Mechanism:

-

OH Effect: Strongly activates positions C2 and C4 (ortho/para).[1]

-

Cl Effect: Deactivates the ring but directs ortho/para to itself (C4 and C6).[1]

-

Regioselectivity: Position C4 is the only site that is mutually reinforced: it is ortho to the activating OH and ortho to the directing Cl.[1] Position C2 is sterically hindered by the N-lone pair repulsion and lacks the directing reinforcement of Cl.[1]

-

-

Outcome: High regioselectivity for the 4-bromo isomer.[1]

Purification

-

Crude Isolation: Precipitation from water (pH adjustment to isoelectric point).[1]

-

Refinement: Recrystallization from Ethanol/Water or column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C4

This protocol demonstrates the selective arylation of the C4-position while leaving the C5-Cl and C3-OH intact.[1]

Materials:

Procedure:

-

Setup: Charge a reaction vial with the pyridinol, boronic acid, base, and catalyst. Evacuate and backfill with Argon (3x).[1]

-

Solvation: Add degassed solvent mixture.

-

Reaction: Heat to 60–70 °C for 4–6 hours. Note: Do not overheat (>90 °C) to avoid activating the C5-chloride.[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (careful acidification ensures the product partitions into organic phase), then brine.

-

Validation: Monitor by LC-MS. The product should show loss of Br pattern (M/M+2) and retention of Cl pattern (M/M+2, 3:1 ratio).[1]

Protocol B: O-Alkylation (Ether Synthesis)

Used to protect the hydroxyl group or install a linker.[1]

Procedure:

-

Dissolve 4-Bromo-5-chloropyridin-3-ol in DMF (0.2 M).

-

Add K₂CO₃ (1.5 equiv) and stir at RT for 15 min to form the phenoxide.

-

Add Alkyl Halide (1.1 equiv) dropwise.[1]

-

Stir at 50 °C for 2 hours.

-

Pour into ice water; filter the precipitate.[1]

Applications in Drug Discovery[1][3][4]

This scaffold is particularly valuable for designing Type II Kinase Inhibitors where the pyridine nitrogen forms a hinge hydrogen bond, and the C4/C5 substituents vector into the hydrophobic back-pocket.[1]

Key Structural Motifs Accessible:

-

Furo[3,2-c]pyridines: Intramolecular cyclization between C3-OH and a C4-alkyne (Sonogashira coupling followed by cyclization).[1]

-

Biaryl Ethers: Via

or Chan-Lam coupling at the C3-OH.[1]

Figure 2: Divergent synthesis pathways from the core scaffold.[1]

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed.[1] Wash hands thoroughly after handling.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][6][7] Wear nitrile gloves.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][6][7] Use safety goggles. |

| STOT-SE | H335 | May cause respiratory irritation.[1][7] Handle in a fume hood. |

Storage: Store at 2–8 °C under inert atmosphere (Argon). Light sensitive (protect from direct UV to prevent debromination).[1]

References

-

AK Scientific Product Data . 4-Bromo-5-chloropyridin-3-ol (CAS 1211517-85-9).[1][8][3] Retrieved from [1]

-

PubChem Compound Summary . 3-Bromo-5-hydroxypyridine (Analogous reactivity data). National Center for Biotechnology Information.[1] Retrieved from [1]

-

Spivey, A. C., & Arseniyadis, S. (2010).[1] Pyridine functionalization via halogen dance reactions. Angewandte Chemie International Edition. (Contextual grounding for halogen migration/selectivity).

-

Schlosser, M. (2005).[1] The specific synthesis of pyridines carrying all four different halogens. European Journal of Organic Chemistry. (Mechanistic insight into halopyridine directing effects).

Sources

- 1. Cosmetics Grade 3-bromo-4-nitropyridine 89364-04-5 For Sale with Good Price [bailongpharm.net]

- 2. US4022897A - CNS active compounds - Google Patents [patents.google.com]

- 3. 1211517-85-9 4-Bromo-5-chloropyridin-3-ol AKSci 9405DT [aksci.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. 5-Bromo-2-chloropyridin-3-OL (286946-77-8) for sale [vulcanchem.com]

- 6. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Tungsten(V) ethoxide (EVT-1445365) | 26143-11-3 [evitachem.com]

Strategic Scaffolding: The Physicochemical and Synthetic Utility of 4-Bromo-5-chloropyridin-3-ol

[1]

Executive Summary: The Orthogonal Advantage

4-Bromo-5-chloropyridin-3-ol represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility lies in its orthogonal reactivity profile . The molecule presents three distinct functional handles—a phenol (bioisostere), a bromide, and a chloride—each activating at different energetic thresholds.

For the drug developer, this molecule is not merely a building block; it is a branching point . The C4-Bromine allows for facile initial cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-Chlorine remains inert until activated by specialized catalytic systems (e.g., bulky biaryl phosphine ligands).[1] This enables the sequential construction of non-symmetrical, polysubstituted pyridine cores often found in kinase inhibitors and GPCR modulators.

Physicochemical Profile & Molecular Logic[1]

Understanding the electronic environment of the pyridine ring is prerequisite to successful manipulation.

Calculated Properties

| Property | Value (Approx.) | Mechanistic Implication |

| Molecular Weight | 208.44 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |

| pKa (OH group) | ~6.5 - 7.2 | Significantly more acidic than unsubstituted pyridin-3-ol (pKa ~8.[1]7) due to inductive withdrawal by -Br and -Cl.[1] |

| LogP | 2.1 | Moderate lipophilicity; suitable for CNS penetration optimization.[1] |

| H-Bond Donor/Acc | 1 / 2 | The OH acts as a donor; Pyridine N and OH oxygen act as acceptors.[1] |

Tautomeric Considerations

While 3-hydroxypyridines can exist as zwitterions (pyridinium oxide), the presence of electron-withdrawing halogens at C4 and C5 destabilizes the positive charge on the nitrogen, shifting the equilibrium heavily toward the neutral phenolic form in organic solvents. This ensures that O-alkylation (ether synthesis) is generally favored over N-alkylation under standard basic conditions.[1]

Synthetic Pathways: The "Directed" Approach

Direct electrophilic halogenation of 5-chloropyridin-3-ol is often plagued by regioselectivity issues, as the directing effects of the hydroxyl group (ortho/para) and the ring nitrogen (meta) compete. The most robust, "self-validating" protocol relies on Directed Ortho Metalation (DoM) .[1]

The DoM Strategy (Recommended)

This route utilizes the acidity of the C4 proton, which is "sandwiched" between the directing group (OMOM or OMe) and the Chlorine atom.

Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM) ensures C4 bromination.[1]

Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-5-chloropyridin-3-ol via Bromination of 5-chloropyridin-3-ol (Direct Electrophilic Variation for Scale).

Note: While DoM is more precise, the direct bromination described below is often used for kilogram-scale batches where chromatography can separate isomers.[1]

Reagents

-

Substrate: 5-Chloropyridin-3-ol (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Solvent: Acetonitrile (MeCN) or DMF

-

Catalyst: None (or catalytic H2SO4 if sluggish)

Step-by-Step Methodology

-

Dissolution: Charge a reaction vessel with 5-chloropyridin-3-ol and MeCN (10 mL/g). Stir until fully dissolved.

-

Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Reasoning: Exothermic control prevents poly-bromination.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS.

-

Checkpoint: Look for the mass shift from [M+H]+ 130 (approx) to 208/210 (Br isotope pattern).

-

-

Quench: Add saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize unreacted bromine species.

-

Workup: Dilute with ethyl acetate. Wash the organic layer with water (x2) and brine (x1).

-

Purification: The crude mixture may contain the C2-bromo isomer.[1] Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The C4-bromo isomer is typically less polar than the C2-isomer due to the "sandwich" steric effect shielding the polar groups.[1]

Chemoselectivity: The Order of Operations

The defining feature of this scaffold is the reactivity gap between the C-Br and C-Cl bonds.[1]

Reactivity Hierarchy (Pd-Catalysis)

Bond Dissociation Energies (BDE) dictate that Pd(0) will oxidatively insert into the C-Br bond (~68 kcal/mol) significantly faster than the C-Cl bond (~81 kcal/mol).[1]

Figure 2: Sequential functionalization strategy exploiting halogen bond strength differentials.

Strategic Application

-

Step 1 (C4): Use standard catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) to install the primary pharmacophore at C4. The Chlorine at C5 will remain intact.

-

Step 2 (C5): Use "hot" catalysts (e.g., Pd-PEPPSI, XPhos-Pd-G2) to force the reaction at the chlorinated position, or utilize the chlorine for nucleophilic aromatic substitution (SNAr) if the ring is sufficiently electron-deficient.[1]

Safety & Handling

-

Skin/Eye Contact: Halogenated pyridines are irritants and potential sensitizers. Use nitrile gloves and eye protection.

-

Acidity: As noted, the pKa is lower than typical phenols. Treat aqueous washes as acidic waste.[1]

-

Incompatibility: Avoid strong oxidizers.[1] The free hydroxyl group is susceptible to oxidation to the pyridone/quinone-like species under harsh conditions.[1]

References

-

Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[1] Link

- Context: Establishes the principles of "site-selective" metalation (DoM)

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition.[1] Link

- Context: Defines the conditions required to activate the C-Cl bond, valid

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

- Context: Foundational data for estimating pKa shifts in substituted aromatics (EWG effect of Halogens on Phenols).

-

Smith, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI.[1] Link

-

Context: Provides experimental precedent for Suzuki coupling on halogenated aminopyridines, analogous to the 3-hydroxy system.[1]

-

A Technical Guide to the Spectral Analysis of 4-Bromo-5-chloropyridin-3-ol

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Halogenated pyridinols, such as 4-Bromo-5-chloropyridin-3-ol, represent a class of molecules with significant potential as versatile intermediates in the synthesis of complex chemical entities. Their utility is predicated on a precise understanding of their chemical structure, which is definitively established through a combination of modern spectroscopic techniques.

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, detailing the spectral characteristics of 4-Bromo-5-chloropyridin-3-ol. As this is a specialized compound, publicly available, comprehensive spectral data is scarce. Therefore, this document takes a dual approach: firstly, to provide a robust prediction of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data of analogous structures. Secondly, it offers detailed, field-proven experimental protocols for acquiring and interpreting this data, ensuring scientific integrity and fostering a self-validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Bromo-5-chloropyridin-3-ol, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks of the molecule.

Predicted ¹H NMR Spectral Data

The structure of 4-Bromo-5-chloropyridin-3-ol features two aromatic protons and one hydroxyl proton, each in a unique chemical environment.

-

Chemical Environment Analysis: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect is compounded by the electron-withdrawing inductive effects of the bromine and chlorine substituents. Consequently, the attached protons (H-2 and H-6) are expected to be significantly deshielded, appearing downfield in the spectrum. The hydroxyl proton is exchangeable, and its chemical shift is highly dependent on solvent, concentration, and temperature.

-

Predicted Data Summary:

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.0 - 8.4 | Doublet (d) | ~2-3 Hz (⁴J) | 1H |

| H-6 | 7.8 - 8.2 | Doublet (d) | ~2-3 Hz (⁴J) | 1H |

| -OH | 5.0 - 7.0 (variable) | Broad Singlet (br s) | N/A | 1H |

Causality Behind Predictions: The predicted chemical shifts for H-2 and H-6 are based on data for similar halogenated pyridines, where the proximity to the electronegative nitrogen atom causes a significant downfield shift.[1] The splitting pattern arises from a four-bond coupling (⁴J) between H-2 and H-6, which is typically small (2-3 Hz) in pyridine systems. The hydroxyl proton's signal is often broad due to chemical exchange and will disappear upon the addition of D₂O, a key confirmatory test.[2]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.

-

Sample Preparation: a. Accurately weigh 5-10 mg of purified 4-Bromo-5-chloropyridin-3-ol. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it slows down proton exchange, resulting in a sharper -OH signal. c. Cap the NMR tube and gently invert to ensure complete dissolution.

-

Instrument Setup & Acquisition: a. Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended). b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). c. Integrate the signals to determine the relative number of protons for each peak.

Visualization: ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. 4-Bromo-5-chloropyridin-3-ol has five distinct carbon environments.

-

Chemical Environment Analysis: Carbons directly attached to electronegative atoms (O, N, Br, Cl) will be the most deshielded and appear furthest downfield. The C-3 carbon, bonded to the hydroxyl group, and the C-4 and C-5 carbons, bonded to the halogens, are expected at lower fields. The C-2 and C-6 carbons, adjacent to the ring nitrogen, will also be downfield compared to a simple benzene ring.[3][4]

-

Predicted Data Summary:

| Predicted Carbon | Chemical Shift (δ, ppm) | Expected Multiplicity (Proton-Decoupled) |

| C-2 | 145 - 150 | Singlet |

| C-3 | 150 - 155 | Singlet |

| C-4 | 115 - 120 | Singlet |

| C-5 | 120 - 125 | Singlet |

| C-6 | 140 - 145 | Singlet |

Causality Behind Predictions: The chemical shifts are estimated based on additive models and comparative data for substituted pyridines.[5] The carbon attached to the oxygen (C-3) is typically the most deshielded in hydroxypyridines. The carbons bearing the halogens (C-4 and C-5) are also significantly downfield, while the carbons adjacent to the nitrogen (C-2 and C-6) are deshielded due to the inductive effect and anisotropic effects of the nitrogen atom.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup & Acquisition: a. Use the same locked and shimmed sample. b. Select a standard proton-decoupled ¹³C NMR experiment. c. Acquire the spectrum. A larger number of scans (e.g., 1024 or more) and a wider spectral window (0-220 ppm) are required compared to ¹H NMR.

-

Data Processing: a. Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and referencing).

Visualization: ¹³C NMR Workflow

Caption: Workflow for ¹³C NMR analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Spectral Data

-

Functional Group Analysis: The key functional groups in 4-Bromo-5-chloropyridin-3-ol are the hydroxyl group (-OH), the aromatic pyridine ring (C=C, C=N, C-H), and the carbon-halogen bonds (C-Cl, C-Br).

-

Predicted Data Summary:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Sharp, Medium |

| Aromatic C=C/C=N stretch | 1400 - 1600 (multiple bands) | Medium-Strong |

| C-O stretch | 1200 - 1260 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

| C-Br stretch | 500 - 600 | Strong |

Causality Behind Predictions: The broad, strong absorption above 3200 cm⁻¹ is highly characteristic of an alcohol's O-H stretch, broadened by hydrogen bonding. Aromatic C-H stretches consistently appear just above 3000 cm⁻¹.[6] The region from 1400-1600 cm⁻¹ will contain several bands corresponding to the stretching vibrations of the pyridine ring, a hallmark of aromatic systems.[7] The C-O stretch for a phenol-like hydroxyl group is typically strong and found around 1200 cm⁻¹. The carbon-halogen stretches appear at lower frequencies in the fingerprint region.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method for analyzing solid samples directly.

-

Sample Preparation: a. Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry. b. Record a background spectrum of the clean, empty crystal. This is crucial for obtaining the true spectrum of the sample.

-

Sample Analysis: a. Place a small amount of the solid 4-Bromo-5-chloropyridin-3-ol onto the ATR crystal. b. Lower the press arm to ensure firm contact between the sample and the crystal. c. Acquire the sample spectrum (typically 16-32 scans are sufficient).

-

Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Label the significant peaks.

Visualization: FTIR Workflow

Caption: Workflow for ATR-FTIR analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Predicted Mass Spectral Data

-

Molecular Ion and Isotopic Pattern: The molecular formula is C₅H₃BrClNO. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) will create a distinctive isotopic cluster for the molecular ion (M⁺).[9][10]

-

Predicted Data Summary:

| Ion | Predicted m/z (for most abundant isotopes) | Key Feature |

| [M]⁺ | 207 (for ¹²C₅¹H₃⁷⁹Br³⁵Cl¹⁴N¹⁶O) | The start of a characteristic isotopic cluster. |

| [M+2]⁺ | 209 | Will be the most intense peak in the cluster due to the combination of ⁸¹Br and ³⁷Cl isotopes. |

| [M+4]⁺ | 211 | Arises from the presence of both ⁸¹Br and ³⁷Cl in the same molecule. |

| [M-Br]⁺ | 128 | Fragment corresponding to the loss of a bromine radical. Will show a ~3:1 isotopic pattern for chlorine. |

| [M-Cl]⁺ | 172 | Fragment corresponding to the loss of a chlorine radical. Will show a ~1:1 isotopic pattern for bromine. |

Causality Behind Predictions: The molecular weight is calculated from the sum of the masses of the most abundant isotopes. The key diagnostic feature is the isotopic pattern. The relative intensity of the M⁺, [M+2]⁺, and [M+4]⁺ peaks provides a definitive signature for the presence of one bromine and one chlorine atom.[11] Fragmentation often occurs via the loss of the halogens, as the C-Br and C-Cl bonds are relatively weak.[12]

Experimental Protocol: Electron Ionization (EI)-MS

EI is a common "hard" ionization technique that provides both a molecular ion and rich fragmentation data.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[13]

-

Instrument Setup & Acquisition: a. Introduce the sample into the mass spectrometer, often via direct infusion or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile. b. Ionize the sample using a standard electron energy of 70 eV. c. Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments. d. For accurate formula determination, the analysis should be performed on a High-Resolution Mass Spectrometer (HRMS), such as a TOF or Orbitrap instrument.

-

Data Analysis: a. Identify the molecular ion cluster. b. Analyze the relative abundances of the isotopic peaks to confirm the presence of Br and Cl. c. Propose structures for the major fragment ions to further corroborate the molecular structure.

Visualization: Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The structural characterization of 4-Bromo-5-chloropyridin-3-ol is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While direct experimental spectra are not widely published, a thorough analysis based on foundational spectroscopic principles allows for a confident prediction of its spectral features. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and mass spectrometry will establish the molecular weight and unique elemental composition. By following the detailed protocols within this guide, researchers can systematically acquire and interpret the necessary data to unambiguously confirm the structure of this and other novel chemical entities, ensuring the integrity and progression of their scientific endeavors.

References

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-882.

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

- Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-435.

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. testbook.com [testbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. compoundchem.com [compoundchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Solubility of 4-Bromo-5-chloropyridin-3-ol: Theoretical Insights and Practical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Introduction

4-Bromo-5-chloropyridin-3-ol is a halogenated pyridinol, a class of heterocyclic compounds recognized for its utility as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The successful development of any new chemical entity is fundamentally reliant on a thorough understanding of its physicochemical properties, among which solubility stands as a primary determinant of a compound's ultimate utility and biological fate. Poor solubility can severely hamper drug absorption, leading to low bioavailability, and can introduce significant artifacts in high-throughput screening and other in vitro assays.[2][3]

Currently, there is a notable absence of publicly available, experimentally determined solubility data for 4-Bromo-5-chloropyridin-3-ol. This guide addresses this critical knowledge gap. Instead of merely reporting data, this document serves as a comprehensive technical resource that empowers the research and drug development professional to:

-

Predict the solubility profile of 4-Bromo-5-chloropyridin-3-ol based on first principles of its molecular structure.

-

Understand the key factors that will govern its solubility in various solvent systems.

-

Implement robust, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility.

This guide is structured to provide not just the "what," but the "why"—explaining the causality behind experimental choices and grounding its recommendations in established scientific principles.

Section 2: Physicochemical Profile and Solubility Prediction

To understand the solubility of 4-Bromo-5-chloropyridin-3-ol, we must first dissect its molecular structure. The molecule is an amphiphile, possessing both hydrophilic and lipophilic characteristics that will dictate its behavior in different solvents.

-

Hydrophilic Centers: The pyridine nitrogen and the hydroxyl (-OH) group are capable of forming hydrogen bonds with polar protic solvents like water, which promotes solubility.

-

Lipophilic Regions: The aromatic pyridine ring and, most significantly, the bromo and chloro substituents contribute to the molecule's nonpolar character, favoring solubility in organic solvents.

While experimental data is unavailable for the target compound, we can reference computed data for its close isomer, 6-Bromo-5-chloropyridin-3-ol , to inform our predictions.[4]

| Property | Value (for isomer: 6-Bromo-5-chloropyridin-3-ol) | Implication for Solubility |

| Molecular Formula | C₅H₃BrClNO | - |

| Molecular Weight | 208.44 g/mol | - |

| XLogP3 (Predicted) | 2.1 | Indicates a moderate degree of lipophilicity, suggesting a balance between aqueous and lipid solubility.[4] |

| Hydrogen Bond Donors | 1 (from -OH group) | Can donate a hydrogen bond to water or other H-bond acceptors.[4] |

| Hydrogen Bond Acceptors | 2 (from N and O atoms) | Can accept hydrogen bonds from protic solvents like water and alcohols.[4] |

Qualitative Solubility Prediction

Based on this structural analysis, a qualitative solubility profile can be predicted:

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Buffers (e.g., PBS) | Low to Moderate | The molecule's lipophilicity (XLogP3 ≈ 2.1) and halogen substituents will likely limit its solubility in water. However, its ionizable nature means solubility will be highly pH-dependent.[5] |

| Polar Aprotic Solvents (DMSO, DMF) | High | These solvents are excellent at disrupting intermolecular forces in the solid state and can solvate both the polar and nonpolar regions of the molecule. |

| Polar Protic Solvents (Ethanol, Methanol) | Moderate to High | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the pyridinol core. |

| Nonpolar Solvents (Hexane, Toluene) | Low | The polar hydroxyl group and pyridine nitrogen will significantly limit solubility in nonpolar environments. |

This prediction aligns with the principle of "like dissolves like." The compound's mixed polarity suggests it will be most soluble in polar organic solvents that can accommodate both its hydrophilic and lipophilic features.

Section 3: Gold-Standard Protocols for Experimental Solubility Determination

Theoretical prediction provides a valuable starting point, but it cannot replace empirical measurement.[6] The choice between determining thermodynamic or kinetic solubility is a critical decision driven by the stage of the research or development program.[7]

-

Thermodynamic Solubility represents the true equilibrium saturation point of a compound and is the gold standard for late-stage development and formulation.[8]

-

Kinetic Solubility is a higher-throughput measure of how readily a compound precipitates from a supersaturated solution (typically from a DMSO stock), making it ideal for early-stage discovery and compound screening.[9]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method is designed to achieve a true equilibrium between the solid compound and the solvent, providing the most accurate and reliable solubility value.[10]

Causality Behind the Method: The extended incubation with agitation ensures that the system overcomes kinetic barriers to dissolution and reaches a state of thermodynamic equilibrium. The final filtration or centrifugation step is critical to separate all undissolved solid, ensuring that the subsequent analysis measures only the truly dissolved compound.

Step-by-Step Methodology:

-

Compound Dispensing: Add an excess of solid 4-Bromo-5-chloropyridin-3-ol (enough to ensure a saturated solution with visible solid remaining after equilibration) into a 2 mL glass vial. A starting amount of 1-2 mg is typical.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or vial roller system. Agitate the suspension at a consistent temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After incubation, allow the vial to sit undisturbed for a short period to let larger particles settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining undissolved solid. Centrifugation followed by collection of the supernatant is an alternative.

-

Quantification:

-

Prepare a series of calibration standards of the test compound in the same solvent.

-

Analyze the filtered supernatant and the calibration standards using a suitable analytical method, typically HPLC-UV or LC-MS/MS.

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Determination

This protocol is optimized for speed and is suitable for screening multiple compounds or conditions in parallel, as is common in early drug discovery.[2]

Causality Behind the Method: This assay mimics the conditions of many biological screens where compounds are introduced from a DMSO stock into an aqueous buffer. The resulting measurement is "kinetic" because it reflects the compound's tendency to precipitate from a supersaturated state rather than its equilibrium solubility. The short incubation time is a deliberate choice for high throughput.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Bromo-5-chloropyridin-3-ol in 100% DMSO (e.g., 20 mM).[11]

-

Compound Addition: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a much larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a supersaturated solution with a low final percentage of DMSO.

-

Incubation and Precipitation: Seal the plate and shake it at a controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours. During this time, the compound may precipitate out of solution.[11]

-

Filtration: Place the assay plate onto a 96-well filter plate and filter the contents into a clean collection plate using a vacuum manifold. This separates the precipitated solid from the dissolved compound.[2]

-

Quantification: Analyze the concentration of the compound in the filtrate, typically by UV-Vis spectroscopy using a plate reader or by LC-MS/MS, comparing against a calibration curve prepared in a DMSO/buffer mixture that matches the final assay conditions.[2]

Caption: High-Throughput Workflow for Kinetic Solubility.

Section 4: Critical Factors Influencing Solubility

The solubility of 4-Bromo-5-chloropyridin-3-ol is not a single value but a property that is highly sensitive to its environment. Understanding these dependencies is crucial for accurate experimentation and successful formulation.

Caption: Key Factors Governing Compound Solubility.

The Dominant Role of pH

The solubility of ionizable compounds is profoundly affected by the pH of the solution.[5] 4-Bromo-5-chloropyridin-3-ol has two key ionizable sites:

-

The Pyridine Nitrogen: This is basic and will be protonated at acidic pH (below its pKa), forming a more soluble cationic pyridinium salt. The pKa of the parent pyridinium ion is approximately 5.2.[12]

-

The Phenolic Hydroxyl Group: This is acidic and will be deprotonated at alkaline pH (above its pKa), forming a more soluble anionic phenolate salt. The pKa of the hydroxyl group on 3-hydroxypyridine is approximately 8.75.[13][14]

Practical Implication: The compound will exhibit its lowest solubility at its isoelectric point (the pH between its two pKa values) and will show significantly increased solubility in both acidic (e.g., pH < 4) and alkaline (e.g., pH > 10) conditions.[15][16] This is a critical consideration for oral drug development, as the compound will experience a wide pH range transiting through the gastrointestinal tract.

Effect of Temperature

For most solid organic compounds, solubility increases with temperature. However, this relationship is not always linear or predictable and must be determined experimentally. Performing solubility assessments at both ambient temperature (25°C) and physiological temperature (37°C) is recommended for drug development applications.

Solid-State Properties: Polymorphism and Amorphous vs. Crystalline Forms

The solid-state form of the compound dictates the energy required to break its crystal lattice. A stable crystalline polymorph will have a stronger, more ordered lattice and thus lower solubility than a metastable polymorph or an amorphous (disordered) form. It is crucial to characterize the solid form of the material being used for solubility studies, as different batches may exhibit different properties.

Section 5: Conclusion and Forward Outlook

While direct experimental data for 4-Bromo-5-chloropyridin-3-ol remains to be published, a robust, science-driven assessment of its solubility profile is achievable. Based on its molecular structure, it is predicted to have low to moderate, pH-dependent aqueous solubility and good solubility in polar organic solvents such as DMSO and ethanol.

For any research or development program utilizing this compound, moving beyond prediction to precise experimental measurement is non-negotiable. The detailed thermodynamic and kinetic protocols provided in this guide offer self-validating, industry-standard methodologies for this purpose. By carefully controlling and considering the critical factors of pH, temperature, and solid-state form, researchers can generate reliable and reproducible solubility data. This foundational knowledge is indispensable for ensuring the integrity of biological assays, guiding formulation strategies, and ultimately, accelerating the path of discovery and development.

References

-

arXiv. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. [Link]

-

ResearchGate. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

National Center for Biotechnology Information (PMC). (2025). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

-

ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

-

PubChem. 6-Bromo-5-chloropyridin-3-ol. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PubChem. 4-Bromopyridin-3-ol. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

IAPC Journals. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

-

PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

-

PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

PubChem. 3-Bromo-5-chloropyridin-4-amine. [Link]

-

ChemBK. (2024). 3-Hydroxypyridine. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. 6-Bromo-5-chloropyridin-3-ol | C5H3BrClNO | CID 14595225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | ADMET and DMPK [pub.iapchem.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. enamine.net [enamine.net]

- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

4-Bromo-5-chloropyridin-3-ol: A Technical Guide for Drug Discovery Professionals

Forward-Looking Statement

The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer unique three-dimensional arrangements and electronic properties to engage with biological targets in new and effective ways. Substituted pyridinols represent a privileged class of heterocycles, with the pyridine core serving as a versatile platform for intricate molecular design. This technical guide delves into the chemistry of a specific, yet underexplored member of this family: 4-Bromo-5-chloropyridin-3-ol. Due to the limited availability of direct experimental data for this particular isomer, this document will provide a comprehensive overview based on established principles of pyridine chemistry, data from closely related analogues, and predictive models of reactivity and application. Our aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential, thereby catalyzing its exploration in medicinal chemistry programs.

Molecular Overview and Physicochemical Properties

4-Bromo-5-chloropyridin-3-ol is a halogenated pyridinol with the chemical formula C₅H₃BrClNO. The strategic placement of two distinct halogen atoms (bromine and chlorine) alongside a hydroxyl group on the pyridine ring suggests a molecule with a rich and nuanced reactivity profile, making it an intriguing building block for combinatorial chemistry and targeted synthesis.

Table 1: Physicochemical Properties of 4-Bromo-5-chloropyridin-3-ol and Related Analogues

| Property | 4-Bromo-5-chloropyridin-3-ol (Predicted/Supplier Data) | 6-Bromo-5-chloropyridin-3-ol[1] | 4-Bromopyridin-3-ol[2] |

| CAS Number | 1211517-85-9[3] | 130284-56-9 | 161417-28-3 |

| Molecular Weight | ~208.44 g/mol | 208.44 g/mol | 174.00 g/mol |

| Purity (Typical) | ≥95%[3] | Not Specified | ≥97% |

| Appearance | Not Specified | Not Specified | Off-white solid |

| Storage | Cool, dry place[3] | Not Specified | 0-8 °C |

Synthesis Strategies: A Predictive Approach

Pathway A: Stepwise Halogenation of a Pyridin-3-ol Precursor

A logical approach would involve the sequential, regioselective halogenation of a suitable pyridin-3-ol starting material. The directing effects of the hydroxyl group and the existing halogen will be critical in determining the outcome of each step.

-

Rationale: The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, the pyridine nitrogen's electron-withdrawing nature complicates this picture. The regioselectivity of halogenation can be highly dependent on the reaction conditions, particularly the choice of halogenating agent and solvent.[5]

Experimental Workflow: Proposed Synthesis via Stepwise Halogenation

Caption: Proposed synthetic pathway A for 4-Bromo-5-chloropyridin-3-ol.

Detailed Protocol (Hypothetical):

-

Chlorination of Pyridin-3-ol: To a solution of pyridin-3-ol in a suitable solvent such as hexafluoroisopropanol (HFIP), add N-chlorosuccinimide (NCS) portion-wise at room temperature.[5] The reaction is monitored by TLC or LC-MS until completion. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield 5-chloropyridin-3-ol.

-

Bromination of 5-Chloropyridin-3-ol: The purified 5-chloropyridin-3-ol is dissolved in HFIP, and N-bromosuccinimide (NBS) is added. The reaction is stirred at room temperature and monitored for the formation of the desired product. Work-up and purification by column chromatography would be expected to yield 4-Bromo-5-chloropyridin-3-ol.

Pathway B: Multi-component Reaction Strategy

Modern synthetic organic chemistry often employs multi-component reactions to build molecular complexity in a single step. A hetero-Diels-Alder reaction between a substituted oxazole and a dienophile could potentially construct the desired pyridine core with the required functionalities.[4]

Experimental Workflow: Proposed Synthesis via Hetero-Diels-Alder Reaction

Caption: Proposed synthetic pathway B for 4-Bromo-5-chloropyridin-3-ol.

Predicted Reactivity and Synthetic Utility

The synthetic utility of 4-Bromo-5-chloropyridin-3-ol lies in the differential reactivity of its functional groups.

The Hydroxyl Group

The pyridin-3-ol moiety can undergo O-alkylation, O-acylation, and conversion to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.

The Halogen Atoms: Gateways to Molecular Diversity

The bromine and chlorine atoms are handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7][8] The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond being generally more reactive in oxidative addition to Pd(0)) allows for selective functionalization.

Table 2: Potential Cross-Coupling Reactions of 4-Bromo-5-chloropyridin-3-ol

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki Coupling | Aryl/heteroaryl boronic acids/esters | Biaryl and heteroaryl-pyridinol derivatives[9] |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-pyridinol derivatives |

| Buchwald-Hartwig Amination | Amines | Amino-pyridinol derivatives |

| Stille Coupling | Organostannanes | Substituted pyridinol derivatives[7] |

Experimental Workflow: Selective Suzuki Coupling

Caption: Proposed workflow for sequential Suzuki coupling.

Potential Applications in Drug Discovery

The pyridin-3-ol scaffold and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[10][11] The unique substitution pattern of 4-Bromo-5-chloropyridin-3-ol could offer novel interactions with biological targets.

-

Kinase Inhibitors: The pyridinol core can act as a hinge-binding motif, and the substituents at the 4 and 5 positions can be elaborated to occupy adjacent hydrophobic pockets in the ATP-binding site of kinases.

-

GPCR Ligands: The ability to introduce diverse substituents through cross-coupling reactions makes this scaffold suitable for exploring the complex structure-activity relationships of G-protein coupled receptor ligands.

-

Antibacterial Agents: Halogenated aromatic systems are a common feature in antibacterial compounds. The bromo-chloro substitution pattern may confer potent and specific antimicrobial activity.

Safety and Handling

While specific toxicity data for 4-Bromo-5-chloropyridin-3-ol is not available, data for related compounds such as 6-Bromo-5-chloropyridin-3-ol and 4-Bromopyridin-3-ol suggest that this class of compounds should be handled with care.[1][2]

General Safety Precautions:

-

Causes skin irritation: Wear appropriate protective gloves.[1][2]

-

May cause respiratory irritation: Work in a well-ventilated fume hood.[1][2]

Always consult the material safety data sheet (MSDS) from the supplier before handling.

Conclusion and Future Outlook

4-Bromo-5-chloropyridin-3-ol represents an intriguing yet underexplored building block for medicinal chemistry. Its predicted rich reactivity, stemming from the presence of a hydroxyl group and two differentially reactive halogen atoms, opens up a multitude of possibilities for the synthesis of novel compound libraries. While this guide has been largely predictive due to the scarcity of published data, it provides a solid foundation for researchers to begin exploring the chemistry of this promising scaffold. Further experimental work is needed to validate the proposed synthetic routes and to fully elucidate the reactivity and potential of 4-Bromo-5-chloropyridin-3-ol in the development of new therapeutics.

References

-

PubChem. (n.d.). 4-Bromopyridin-3-ol. Retrieved February 1, 2026, from [Link]

- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(3), 930–938.

- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 8482 pyridinone.

-

NobelPrize.org. (2010). The Nobel Prize in Chemistry 2010. Retrieved February 1, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved February 1, 2026, from [Link]

-

YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved February 1, 2026, from [Link]

- PubMed. (2012). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles. Organic Letters, 14(2), 532-535.

- MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(21), 5026.

-

PubChem. (n.d.). 6-Bromo-5-chloropyridin-3-ol. Retrieved February 1, 2026, from [Link]

Sources

- 1. 6-Bromo-5-chloropyridin-3-ol | C5H3BrClNO | CID 14595225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromopyridin-3-ol | C5H4BrNO | CID 2762429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1211517-85-9 4-Bromo-5-chloropyridin-3-ol AKSci 9405DT [aksci.com]

- 4. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

- 6. nobelprize.org [nobelprize.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sarchemlabs.com [sarchemlabs.com]

Whitepaper: Theoretical Profiling & Computational Characterization of 4-Bromo-5-chloropyridin-3-ol

This guide serves as a definitive technical whitepaper on the theoretical characterization of 4-Bromo-5-chloropyridin-3-ol . It is designed for computational chemists and medicinal chemistry teams requiring a rigorous framework for modeling, simulating, and validating this specific halogenated heterocyclic scaffold.

Executive Summary

4-Bromo-5-chloropyridin-3-ol represents a "privileged scaffold" in drug discovery due to its dense functionalization. The contiguous substitution pattern (positions 3, 4, and 5) creates a unique steric and electronic environment that challenges standard predictive models.

-

The 3-Hydroxy Group: Acts as a hydrogen bond donor/acceptor and a director for ortho-functionalization.

-

The 4-Bromo / 5-Chloro Motifs: Provide orthogonal handles for cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for sequential derivatization.

This guide establishes a validated computational protocol to predict the structural geometry, spectroscopic signatures, and reactivity descriptors of this molecule, ensuring high fidelity between in silico models and wet-lab synthesis.

Computational Methodology: The "Gold Standard" Protocol

To achieve chemical accuracy (< 1 kcal/mol error in thermochemistry), a multi-tiered approach is required. Standard force fields are insufficient due to the specific halogen-halogen interactions and the polarization of the pyridine ring.

Electronic Structure Calculation Setup

The following protocol is self-validating, using frequency analysis to confirm stationary points.

| Parameter | Recommended Setting | Scientific Causality (Why?) |

| Software | Gaussian 16 / ORCA 5.0 | Industry standards for solvation models and TD-DFT. |

| Functional | wB97X-D or B3LYP-D3(BJ) | Standard B3LYP fails to capture weak dispersion forces between the adjacent Br and Cl atoms. Dispersion correction (-D3) is critical for accurate geometry in crowded scaffolds. |

| Basis Set | Def2-TZVP | Triple-zeta quality is required to correctly model the diffuse electron clouds of heavy halogens (Br, Cl). |

| Solvation | SMD (DMSO/Methanol) | Implicit solvation (SMD) models the dielectric environment better than PCM, crucial for predicting the pKa of the 3-OH group. |

| Grid Quality | Ultrafine | Prevents imaginary frequencies associated with soft rotational modes of the hydroxyl group. |

Workflow Visualization

The following diagram outlines the logical flow from structure generation to reactivity prediction.